Molecular Structure and Physicochemical Property Differentiation Versus the N-Methylpiperazine Analog (CAS 1139453-98-7)
The target compound (C₁₃H₁₈N₄O₃, MW 278.31) differs from its closest structural analog N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (C₁₄H₂₀N₄O₃, MW 292.33, CAS 1139453-98-7) by the absence of a methyl group on the piperazine N-4 position. This single substitutional difference produces a LogP shift from 1.204 (methyl analog) to 0.4628 (target), a TPSA increase from 72.61 to 78.72 Ų, and most critically, the restoration of one hydrogen-bond donor (piperazine NH) that is absent in the methyl analog . The molecular weight difference of 14.02 Da is readily resolved by mass spectrometry, enabling unambiguous identification in LC-MS/MS impurity profiling workflows [1].
| Evidence Dimension | Physicochemical properties: LogP, TPSA, H-bond donors, molecular weight |
|---|---|
| Target Compound Data | LogP 0.4628; TPSA 78.72 Ų; H-bond donors 1; H-bond acceptors 5; MW 278.31 g/mol; Formula C₁₃H₁₈N₄O₃ |
| Comparator Or Baseline | N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (CAS 1139453-98-7): LogP 1.204; TPSA 72.61 Ų; H-bond donors 0; MW 292.33 g/mol; Formula C₁₄H₂₀N₄O₃ |
| Quantified Difference | ΔLogP = -0.741 (2.6-fold reduction in lipophilicity); ΔTPSA = +6.11 Ų; ΔH-donors = +1; ΔMW = -14.02 Da |
| Conditions | Computational chemistry predictions (XLogP3/ALOGPS) as reported by Chemscene and BOC Sciences building block database entries |
Why This Matters
The substantial lipophilicity difference (ΔLogP -0.74) directly translates to distinct reversed-phase HPLC retention behavior, enabling baseline separation of these two otherwise closely related nintedanib impurities—a prerequisite for validated impurity quantification methods in ANDA submissions.
- [1] Pasquini B, Orlandini S, Furlanetto S, et al. Quality by Design as a risk-based strategy in pharmaceutical analysis: Development of a liquid chromatography-tandem mass spectrometry method for the determination of nintedanib and its impurities. Journal of Chromatography A. 2020;1611:460615. doi:10.1016/j.chroma.2019.460615. View Source
